molecular formula C10H11BrN2 B1445996 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256819-54-1

5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1445996
CAS RN: 1256819-54-1
M. Wt: 239.11 g/mol
InChI Key: IXAPSKJAKDXZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C10H11BrN2 and a molecular weight of 239.11 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .


Physical And Chemical Properties Analysis

5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine is a solid at 20°C .

Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to 1H-pyrrolo[2,3-b]pyridine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Fibroblast Growth Factor Receptor Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Breast Cancer Treatment

Specific 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against breast cancer 4T1 cells . They have been found to inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of 4T1 cells .

Hep3B Cell Treatment

1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells .

Human Neutrophil Elastase Inhibitors

1H-pyrrolo[2,3-b]pyridine has also been used as a new scaffold in the research of human neutrophil elastase (HNE) inhibitors .

Protein Kinase Inhibitors

5-Bromo-1H-pyrrolo[2,3-b]pyridine is used for the synthesis of azaindole-based protein kinase inhibitors . Protein kinases play a key role in cell regulation and signaling, and their inhibitors are important in the treatment of various diseases, including cancer .

Mechanism of Action

While the specific mechanism of action for 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine is not available, related 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit FGFR1, 2, and 3, which play crucial roles in various types of tumors .

properties

IUPAC Name

5-bromo-3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)9-5-13-10-8(9)3-7(11)4-12-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAPSKJAKDXZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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